5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[4-(dimethylamino)phenyl]furan-2-carboxamide
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Overview
Description
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[4-(DIMETHYLAMINO)PHENYL]-2-FURAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[4-(DIMETHYLAMINO)PHENYL]-2-FURAMIDE typically involves the condensation of 4-chloro-1H-pyrazole with a suitable aldehyde or ketone, followed by cyclization and functional group modifications . The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[4-(DIMETHYLAMINO)PHENYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .
Scientific Research Applications
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[4-(DIMETHYLAMINO)PHENYL]-2-FURAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[4-(DIMETHYLAMINO)PHENYL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors . This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also influence specific signaling pathways, contributing to its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3(5)-Substituted Pyrazoles: Known for their structural versatility and biological activities.
Hydrazine-Coupled Pyrazoles: Exhibiting potent antileishmanial and antimalarial activities.
Quinolinyl-Pyrazoles: Used in the synthesis of pharmacologically active compounds.
Uniqueness
5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N~2~-[4-(DIMETHYLAMINO)PHENYL]-2-FURAMIDE stands out due to its unique combination of functional groups, which confer specific reactivity and biological properties.
Properties
Molecular Formula |
C17H17ClN4O2 |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-[4-(dimethylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17ClN4O2/c1-21(2)14-5-3-13(4-6-14)20-17(23)16-8-7-15(24-16)11-22-10-12(18)9-19-22/h3-10H,11H2,1-2H3,(H,20,23) |
InChI Key |
ZQAYOBBJVFJGTA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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